molecular formula C9H7N3S2 B077944 Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI) CAS No. 13399-27-4

Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI)

Cat. No.: B077944
CAS No.: 13399-27-4
M. Wt: 221.3 g/mol
InChI Key: MKHAESNALJWWJS-UHFFFAOYSA-N
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Description

8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine is a complex organic compound that contains a thiazole ring fused with a benzene ring and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including the use of hydrazonoyl halides as precursors and the application of various reaction conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A core structural motif present in many natural products and pharmaceuticals.

    Benzothiazole: A compound with a similar fused ring structure, known for its biological activity.

Uniqueness

8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine is unique due to its specific combination of thiazole, benzene, and isothiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-methyl-[1,3]thiazolo[5,4-e][1,2]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c1-4-7-6(14-12-4)3-2-5-8(7)13-9(10)11-5/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHAESNALJWWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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